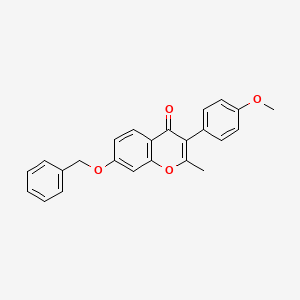

![molecular formula C25H24N2O7S B12160366 methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160366.png)

methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-2-[(3E)-3-[Hydroxy(5-methylfuran-2-yl)methyliden]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazol-5-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindungen zeichnen sich durch das Vorhandensein von Atomen von mindestens zwei verschiedenen Elementen als Mitglieder ihrer Ringe aus. Die Struktur der Verbindung umfasst einen Thiazolring, einen Pyrrolidinring und einen Furanring, was sie zu einem Molekül von Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-[(3E)-3-[Hydroxy(5-methylfuran-2-yl)methyliden]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazol-5-carboxylat erfolgt typischerweise in mehreren Schritten der organischen Synthese. Der Prozess kann mit der Herstellung des Thiazolrings beginnen, gefolgt von der Einführung des Pyrrolidin- und Furanrings durch verschiedene Kondensations- und Cyclisierungsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Thionylchlorid, Essigsäureanhydrid und verschiedene Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher komplexer Verbindungen beinhaltet häufig die Optimierung des Synthesewegs, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und skalierbaren Reaktionsbedingungen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-2-[(3E)-3-[Hydroxy(5-methylfuran-2-yl)methyliden]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die möglicherweise ihre biologische Aktivität verändern.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und zu verschiedenen Derivaten führen.

Übliche Reagenzien und Bedingungen

Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen, um Substitutionsreaktionen zu erleichtern. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene Carboxylatderivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, was zu einer Vielzahl von Analoga führt.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Entwicklung neuer Medikamente.

Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-[(3E)-3-[Hydroxy(5-methylfuran-2-yl)methyliden]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazol-5-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-2-[(3E)-3-[Hydroxy(5-methylfuran-2-yl)methyliden]-4,5-dioxo-2-(4-methoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazol-5-carboxylat

- Methyl-2-[(3E)-3-[Hydroxy(5-methylfuran-2-yl)methyliden]-4,5-dioxo-2-(4-ethoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazol-5-carboxylat

Einzigartigkeit

Die Einzigartigkeit von Methyl-2-[(3E)-3-[Hydroxy(5-methylfuran-2-yl)methyliden]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazol-5-carboxylat liegt in seiner spezifischen Kombination aus funktionellen Gruppen und Ringstrukturen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C25H24N2O7S |

|---|---|

Molekulargewicht |

496.5 g/mol |

IUPAC-Name |

methyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2-(4-propoxyphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C25H24N2O7S/c1-5-12-33-16-9-7-15(8-10-16)19-18(20(28)17-11-6-13(2)34-17)21(29)23(30)27(19)25-26-14(3)22(35-25)24(31)32-4/h6-11,19,29H,5,12H2,1-4H3 |

InChI-Schlüssel |

YYSFEMSJVJOOEC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=C(O4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)

![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)

![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)

![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)

![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)

![N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160332.png)

![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160336.png)

![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12160340.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12160348.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B12160350.png)

![4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)

![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12160361.png)